molecular formula C14H19F3N4O B2852677 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide CAS No. 2034331-76-3

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide

Cat. No. B2852677
CAS RN: 2034331-76-3
M. Wt: 316.328
InChI Key: NONJIPAGAISYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It was identified from a structure-based virtual screen made on the active site of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response .


Synthesis Analysis

While specific synthesis details for this compound are not available, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, was synthesized from 2-chloropyrazine through chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The compound contains an atypical [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This scaffold is underexploited among the heme binding moieties .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds containing [1,2,4]triazolo[4,3-a]pyridine moieties have been synthesized and evaluated for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the development of substituted pyridine derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard chemotherapy medication. This research demonstrates the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in the development of new anticancer and antimicrobial agents (S. Riyadh, 2011).

Microtubule-Active Compounds with Antitumor Activity

Another study highlighted a novel microtubule-active compound, TTI-237, which is structurally a class of triazolo[1,5-a]pyrimidines, not previously known to bind to tubulin. This compound inhibited the binding of [(3)H]vinblastine to tubulin, induced multiple spindle poles and multinuclear cells, and demonstrated activity in vivo against human cancer models, including colon carcinoma and glioblastoma, suggesting a unique mechanism of action distinct from other classes of microtubule-active compounds (C. Beyer et al., 2008).

Synthesis of Substituted [1,2,4]Triazolo[4,3-a]pyridines

The synthesis of [1,2,4]Triazolo[4,3-a]pyridines without substituents on the 2-position from 2-aminopyridines, via cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, has been documented. This method allows for the preparation of triazoles substituted at any position on the pyridine ring in good yields and under mild reaction conditions, showcasing the versatility of [1,2,4]Triazolo[4,3-a]pyridines in synthetic chemistry (Elliott W. D. Huntsman & J. Balsells, 2005).

Pharmacological Activities and Clinical Relevance

Future Directions

The compound represents a new class of IDO1 inhibitors with potential applications in cancer immunotherapy . Future research could focus on further optimizing this compound to improve its potency, metabolic stability, and selectivity over other heme-containing enzymes .

properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O/c15-14(16,17)10-5-6-21-11(7-10)19-20-12(21)8-18-13(22)9-3-1-2-4-9/h9-10H,1-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONJIPAGAISYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.